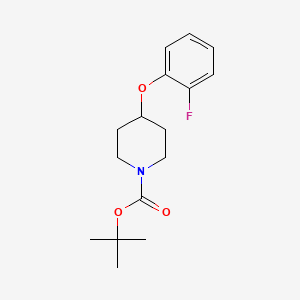

Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-10-8-12(9-11-18)20-14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACFTPDKTBMOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587439 | |

| Record name | tert-Butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944808-08-6 | |

| Record name | tert-Butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Boc-Protected 4-Substituted Piperidine Intermediate

- Starting from 4-hydroxypiperidine, the nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to give Boc-4-hydroxypiperidine.

- The hydroxyl group is converted into a good leaving group such as a mesylate or tosylate by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.

- This intermediate, tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate, is isolated and purified.

Nucleophilic Substitution with 2-Fluorophenol

- The Boc-protected piperidine mesylate is reacted with 2-fluorophenol in the presence of a base such as cesium carbonate or potassium carbonate.

- The reaction is typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (70–100°C) for 12 to 24 hours.

- The nucleophile (2-fluorophenol) displaces the mesylate group via an SN2 mechanism, forming tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate.

Purification and Isolation

- After completion, the reaction mixture is cooled and quenched with water.

- The product is extracted into organic solvents such as ethyl acetate or dichloromethane.

- The organic layer is washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.

- The crude product is purified by recrystallization or column chromatography to afford the pure compound.

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc protection of 4-hydroxypiperidine | Di-tert-butyl dicarbonate, base (e.g., triethylamine) | Dichloromethane | 0–25°C | 2–4 h | >90% | Standard carbamate protection |

| Conversion to mesylate | Methanesulfonyl chloride, base (triethylamine) | Dichloromethane | 0–5°C | 1–2 h | 85–95% | Formation of good leaving group |

| Nucleophilic substitution | 2-Fluorophenol, cesium carbonate or potassium carbonate | DMF or NMP | 70–100°C | 12–24 h | 53–95% | Higher yields with cesium carbonate and NMP |

- Use of cesium carbonate as a base in N,N-dimethylacetamide (DMA) or NMP improves nucleophilic substitution efficiency, achieving yields up to 95% in related analogs.

- Reaction temperature control is critical; typical ranges are 70–85°C to balance reaction rate and minimize side reactions.

- Solvent choice affects solubility and reaction kinetics; polar aprotic solvents like DMF, DMA, and NMP are preferred for their ability to solvate ions and promote SN2 reactions.

- The Boc protecting group is stable under these conditions, allowing selective substitution at the 4-position without deprotection.

- Purification by crystallization from ethyl acetate/heptane mixtures or chromatographic methods yields high-purity products suitable for further synthetic applications.

| Parameter | Details |

|---|---|

| Starting material | Boc-4-hydroxypiperidine |

| Leaving group formation | Mesylation with methanesulfonyl chloride |

| Nucleophile | 2-Fluorophenol |

| Base | Cesium carbonate or potassium carbonate |

| Solvent | DMF, DMA, NMP |

| Temperature | 70–100°C |

| Reaction time | 12–24 hours |

| Yield range | 53–95% |

| Purification | Extraction, washing, recrystallization or chromatography |

The preparation of this compound is well-established through a sequence involving Boc protection of piperidine, conversion to a mesylate intermediate, and nucleophilic substitution with 2-fluorophenol under basic conditions in polar aprotic solvents. Optimization of base, solvent, temperature, and reaction time can significantly influence yield and purity. These methods are supported by diverse patent literature and chemical supplier data, providing a robust foundation for synthetic and medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the removal of the tert-butyl group, yielding the parent piperidine derivative.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce the parent piperidine derivative.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to derivatives with enhanced therapeutic properties. For instance, it is utilized in the synthesis of compounds related to analgesics and anesthetics, particularly those within the opioid class.

| Compound | Use |

|---|---|

| Fentanyl derivatives | Pain management |

| Other piperidine derivatives | Neurological applications |

Research indicates that this compound may exhibit several biological activities:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV), which is crucial for glucose metabolism and diabetes treatment. Structure-activity relationship (SAR) studies suggest that modifications to the this compound can enhance its inhibitory potency against DPP-IV .

- Anticancer Potential : The unique structure of this compound may confer anticancer properties, as related compounds have demonstrated activity against various cancer cell lines by inhibiting critical signaling pathways involved in tumor growth.

- Neuroprotective Effects : Emerging evidence suggests that piperidine derivatives can exhibit neuroprotective effects, making this compound relevant in research focused on neurodegenerative diseases.

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a study investigating the anticancer potential of piperidine derivatives, this compound was synthesized and evaluated for its efficacy against specific cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound for developing new anticancer agents .

Case Study 2: Dipeptidyl Peptidase IV Inhibition

A series of experiments were conducted to assess the inhibitory effects of this compound on DPP-IV. The findings demonstrated that structural modifications could enhance its binding affinity to the enzyme, indicating a promising direction for diabetes treatment .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to these targets, while the piperidine moiety can modulate its activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

- Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate

- N-Boc-4-piperidineacetaldehyde

Uniqueness

Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate is unique due to the specific positioning of the fluorophenoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific research applications.

Biological Activity

Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, pharmacological properties, and biological activity of this compound, supported by relevant research findings and data tables.

This compound has the molecular formula C16H22FNO3 and a molecular weight of approximately 303.35 g/mol. Its structure includes a piperidine ring substituted with a tert-butyl group and a 2-fluorophenoxy moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including the acylation of piperidine derivatives with appropriate phenolic compounds. The general synthetic route can be summarized as follows:

- Starting Material : Piperidin-1-carboxylic acid or its derivatives.

- Reagents : Tert-butyl chloroformate and 2-fluorophenol.

- Conditions : The reaction is usually performed under basic conditions to facilitate the nucleophilic attack of the phenol on the activated carboxylic acid derivative.

Pharmacological Profile

This compound has been studied for its interaction with various biological targets, particularly in the context of neurological and cancer-related pathways.

- Neuropharmacology : The compound has been investigated for its potential as a modulator of trace amine-associated receptors (TAARs), which are implicated in mood regulation and neuropsychiatric disorders. In vitro studies have shown that certain analogs derived from this compound exhibit significant agonistic activity at TAAR1, with EC50 values indicating promising potency (e.g., EC50 = 0.507 μM) .

- Anticancer Activity : Research indicates that derivatives of this compound may play a role in inhibiting cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperidine core can enhance anticancer properties .

Case Study 1: TAAR Modulation

A study focusing on the modulation of TAAR1 by piperidine derivatives found that this compound analogs exhibited dose-dependent activation, making them candidates for further development in treating conditions like schizophrenia .

Case Study 2: Anticancer Activity

Another investigation reported that compounds related to this compound were tested against HepG2 liver cancer cells, revealing an IC50 value of approximately 21 µM, indicating moderate cytotoxicity . This suggests potential for development as anticancer agents.

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.